REACTION_CXSMILES
|
C(O[K])(C)(C)C.[CH2:7]([O:9][C:10]([CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][CH2:17][CH:16]([C:20]([O:22]CC)=O)[CH2:15]1)=[O:11])[CH3:8].CCO>C1(C)C=CC=CC=1>[CH2:7]([O:9][C:10]([C:12]1[CH2:13][N:14]2[CH2:15][CH:16]([C:20]=1[OH:22])[CH2:17][CH2:18][CH2:19]2)=[O:11])[CH3:8]
|
Name
|
|
Quantity
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2 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed (1 h)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for an additional 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered (Celite pad)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by PTLC (5% MeOH—CHCl3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1CN2CCCC(C1O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |